Creatine Nitrate

Cat. No. B1632618

Key on ui cas rn:

89695-59-0

M. Wt: 194.15 g/mol

InChI Key: MBSCHHMCRIMBDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07777074B2

Procedure details

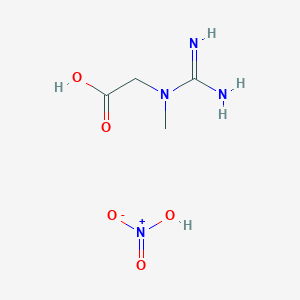

Applicants have cost-effectively synthesized Creatine Nitrate by combining nitric acid and Creatine, mixing with water, and leaving to crystallize. Further nitratization can take place, yielding Creatine Dinitrate or Creatine Trinitrate. An alternative implementation may comprise using Nitrous Acid (HNO2) instead of Nitric Acid (HNO3), thus yielding Creatine Nitrite. Creatine Nitrite has the same effects as Creatine Nitrate, the only difference being that it requires one less step to yield Nitric Oxide (NO—). Mixed salts may also be used, such as in the non-limiting example of Creatine Nitrate-Orotate.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([O-:4])([OH:3])=[O:2].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:13])[NH2:12])[CH3:10])[OH:7].[N+:14]([O-:17])([OH:16])=[O:15].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:26])[NH2:25])[CH3:23])[OH:20]>O>[N+:1]([O-:4])([OH:3])=[O:2].[N+:14]([O-:17])([OH:16])=[O:15].[O:5]=[C:6]([CH2:8][N:9]([C:11](=[NH:12])[NH2:13])[CH3:10])[OH:7].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[N+:1]([O-:4])([OH:3])=[O:2].[O:18]=[C:19]([CH2:21][N:22]([C:24](=[NH:25])[NH2:26])[CH3:23])[OH:20] |f:0.1,5.6.7,8.9.10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(O)CN(C)C(N)=N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=C(O)CN(C)C(N)=N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |